molecular formula C4H9O3P B8231065 1,3,2-Dioxaphosphorinane, 2-methoxy- CAS No. 31121-06-9

1,3,2-Dioxaphosphorinane, 2-methoxy-

Cat. No. B8231065
CAS RN: 31121-06-9
M. Wt: 136.09 g/mol
InChI Key: WQQAPJITHNMMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaphosphorinane, 2-methoxy- is a useful research compound. Its molecular formula is C4H9O3P and its molecular weight is 136.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,2-Dioxaphosphorinane, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaphosphorinane, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Structure

  • Stability and Structure : 2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane and its analogs have been studied for the stabilities of their conformers. The bond distances and variations in these molecules were explained by negative hyperconjugative anomeric effects. NMR parameters and spin–spin coupling of these compounds were also investigated (Vafaei-Nezhad, Ghiasi, & Shafiei, 2020).

  • Synthesis of Chiral Isocyanomethylphosphonate Synthons : The synthesis and structure of cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane as chiral isocyanomethylphosphonate synthons have been explored. This research provides insights into the molecular structures of these compounds through single-crystal X-ray analysis (Weener et al., 1998).

  • NMR and Stereochemical Studies : 13C and 31P NMR data for 2-methoxy-1,3,2-dioxaphosphorinanes have been reported, aiding in structural analysis and understanding of stereochemical interactions (Haemers et al., 1973).

Chemical Properties and Reactions

  • Conformational Properties : Research on the conformational properties of 1,3,2-dioxaphosphorinanes reveals that these compounds can assume chair, boat, or twist-boat forms. This study includes X-ray analysis and NMR spectroscopy to understand their molecular mechanics (Tasz et al., 1996).

  • Kinetics and Thermodynamics of Polymerization : Kinetic activation parameters and thermodynamic functions have been determined for the anionic polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane. This includes data on enthalpy, entropy, and the mechanisms involved (Łapienis & Penczek, 1977).

  • Magnetic Anisotropy Studies : The magnetic susceptibility of the unshared electron pair of phosphorus in 2-methoxy-1,3,2-dioxaphosphorinanes has been evaluated, contributing to the understanding of the magnetic properties of these compounds (Vul'fson, Sarvarova, & Vereshchagin, 1988).

properties

IUPAC Name

2-methoxy-1,3,2-dioxaphosphinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O3P/c1-5-8-6-3-2-4-7-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQAPJITHNMMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP1OCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185061
Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaphosphorinane, 2-methoxy-

CAS RN

31121-06-9
Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxaphosphorinane, 2-methoxy-
Reactant of Route 2
Reactant of Route 2
1,3,2-Dioxaphosphorinane, 2-methoxy-
Reactant of Route 3
Reactant of Route 3
1,3,2-Dioxaphosphorinane, 2-methoxy-
Reactant of Route 4
Reactant of Route 4
1,3,2-Dioxaphosphorinane, 2-methoxy-
Reactant of Route 5
Reactant of Route 5
1,3,2-Dioxaphosphorinane, 2-methoxy-
Reactant of Route 6
1,3,2-Dioxaphosphorinane, 2-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.